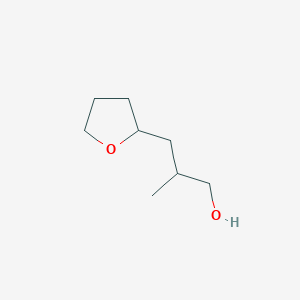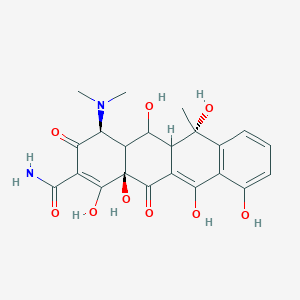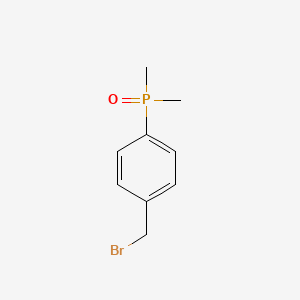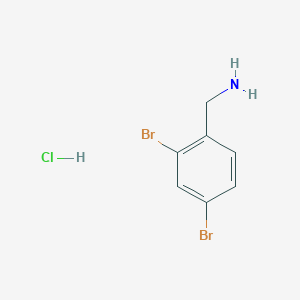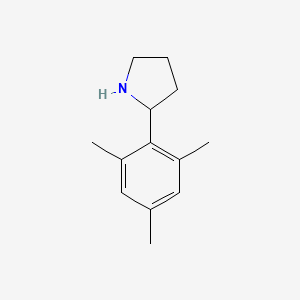![molecular formula C12H13F2NO B13570073 2,2-Difluoro-1-[4-(pyrrolidin-1-yl)phenyl]ethan-1-one](/img/structure/B13570073.png)
2,2-Difluoro-1-[4-(pyrrolidin-1-yl)phenyl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoro-1-[4-(pyrrolidin-1-yl)phenyl]ethan-1-one is a synthetic organic compound characterized by the presence of a difluoroethyl ketone group and a pyrrolidinyl phenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1-[4-(pyrrolidin-1-yl)phenyl]ethan-1-one typically involves the reaction of 4-(pyrrolidin-1-yl)benzaldehyde with difluoroacetic acid or its derivatives under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like acetonitrile. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Difluoro-1-[4-(pyrrolidin-1-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The difluoroethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, alcohols, and substituted compounds, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2,2-Difluoro-1-[4-(pyrrolidin-1-yl)phenyl]ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,2-Difluoro-1-[4-(pyrrolidin-1-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets. The difluoroethyl ketone group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The pyrrolidinyl phenyl moiety may enhance binding affinity and specificity to certain receptors or enzymes.
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trifluoro-1-(piperidin-4-yl)ethan-1-one: Similar structure but with a trifluoroethyl group and a piperidinyl moiety.
4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide: Contains a pyrrolidinyl group but with different functional groups.
Uniqueness
2,2-Difluoro-1-[4-(pyrrolidin-1-yl)phenyl]ethan-1-one is unique due to its difluoroethyl ketone group, which imparts distinct chemical reactivity and potential biological activity. The combination of the difluoroethyl group with the pyrrolidinyl phenyl moiety enhances its versatility in various applications.
This compound’s unique structural features and diverse reactivity make it a valuable subject of study in multiple scientific disciplines.
Propiedades
Fórmula molecular |
C12H13F2NO |
|---|---|
Peso molecular |
225.23 g/mol |
Nombre IUPAC |
2,2-difluoro-1-(4-pyrrolidin-1-ylphenyl)ethanone |
InChI |
InChI=1S/C12H13F2NO/c13-12(14)11(16)9-3-5-10(6-4-9)15-7-1-2-8-15/h3-6,12H,1-2,7-8H2 |
Clave InChI |
WCALVAXXKLHIIY-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C2=CC=C(C=C2)C(=O)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


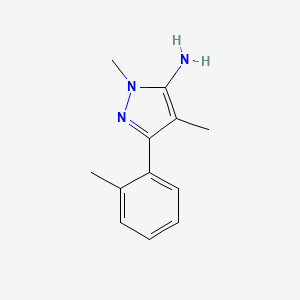
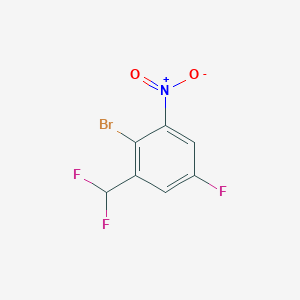
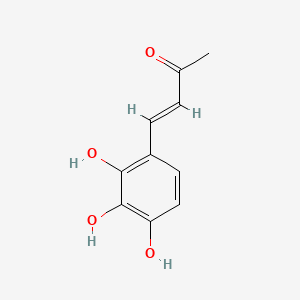

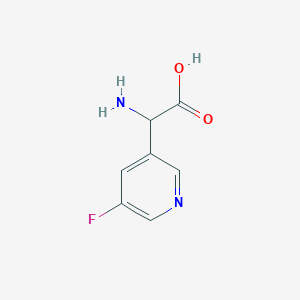
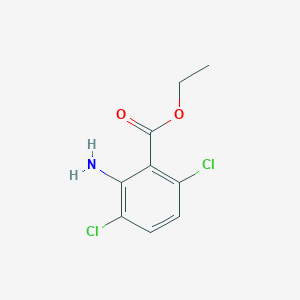
![3-(difluoromethyl)-1-methyl-N-[4-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexan-5-yl]-1H-pyrazole-4-carboxamide](/img/structure/B13570017.png)
